

Application Note: Quantification of Thiourea Compounds in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385

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Introduction

Thiourea and its derivatives are a class of organosulfur compounds with a wide range of applications, including as therapeutic agents with antiviral, antioxidant, and anticancer properties.[1][2] Accurate quantification of these compounds in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a representative thiourea compound in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of a model thiourea compound in plasma. The method employs protein precipitation for sample cleanup, which is a rapid and effective technique for removing proteins from biological samples. [2] Chromatographic separation is achieved on a C18 reversed-phase column, which is a common choice for the separation of a wide range of compounds.[3][4] For highly polar thiourea compounds, alternative chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered to improve retention.[3][5] Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific MRM transitions for the analyte and internal standard.

1. Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the thiourea compound from plasma.

- To 100 μ L of plasma, 300 μ L of acetonitrile containing the internal standard (IS) is added.
- The mixture is vortexed for 1 minute to ensure thorough mixing and protein precipitation.
- The samples are then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- The supernatant is collected and a portion is injected into the LC-MS/MS system.

2. Liquid Chromatography

The chromatographic separation was performed on a C18 column with a gradient elution profile.

- Column: C18, 2.1 x 50 mm, 3.5 μ m
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient Program:
 - 0-1 min: 5% B
 - 1-3 min: 5-95% B
 - 3-4 min: 95% B

- 4-4.1 min: 95-5% B
- 4.1-5 min: 5% B

3. Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The MRM transitions for a representative thiourea compound and an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) are optimized. For thiourea itself, the parent ion in positive ESI is m/z 77, with daughter ions at m/z 60 and 43.^[6] For a substituted thiourea derivative, for example, one with a precursor ion of m/z 297.2, a characteristic product ion would be selected for quantification.^[1]

- Ionization Mode: ESI Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500 °C
- IonSpray Voltage: 5500 V
- Curtain Gas: 30 psi
- Collision Gas: 9 psi

Table 1: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|----------------------|----------------------------|--------------------------|--------------------|-------------------------|
| Thiourea Compound | 297.2 | 150.1 | 150 | 25 |
| Internal Standard | 302.2 | 155.1 | 150 | 25 |

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r^2) was >0.99 .[\[1\]](#)

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r^2 |
|-------------------|-----------------------------|------------------------|-------|
| Thiourea Compound | 1 - 1000 | $y = 0.0025x + 0.0012$ | 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of $\pm 15\%$ ($\pm 20\%$ for the LLOQ).[\[1\]](#)[\[10\]](#)

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|----------|-----------------------|----------------------------|------------------------|----------------------------|------------------------|
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.5 | 102.1 | 5.8 | 99.8 |
| High | 800 | 3.8 | 97.5 | 4.9 | 98.3 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery was consistent across the concentration range, and no significant matrix effect was observed.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|----------|-----------------------|-------------------------|-------------------|
| Low | 3 | 92.5 | 98.1 |
| Medium | 100 | 95.1 | 101.5 |
| High | 800 | 94.3 | 99.3 |

Detailed Experimental Protocols

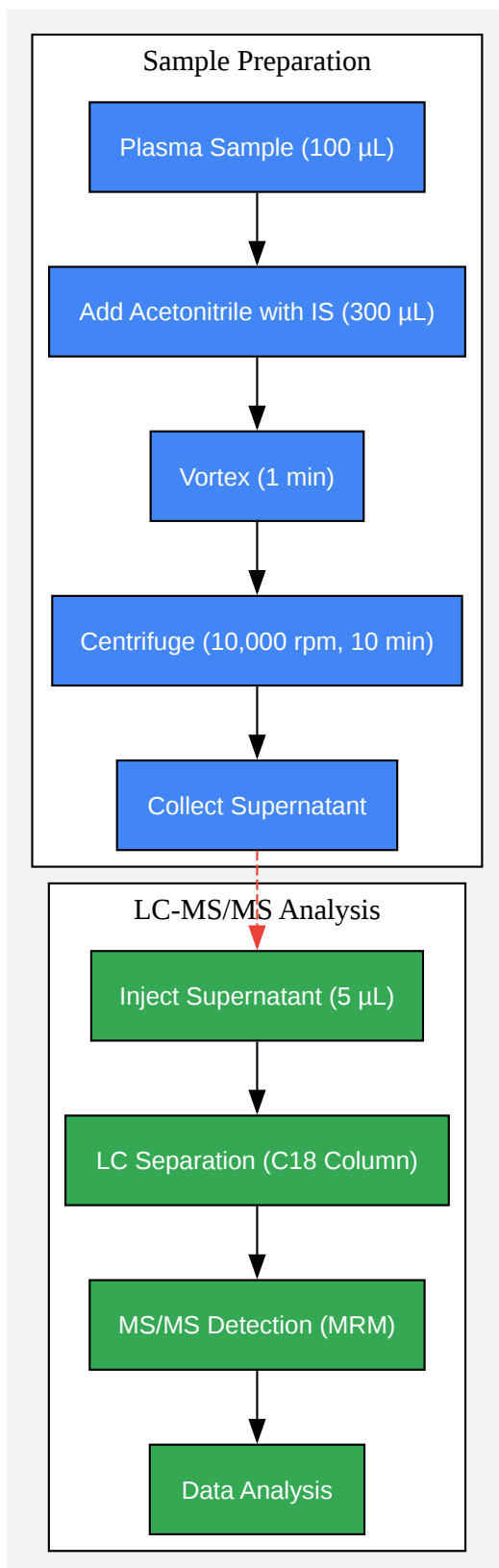
Protocol 1: Plasma Sample Preparation

- Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely at room temperature.
- Aliquoting: Vortex the samples gently and aliquot 100 μ L of each into a 1.5 mL microcentrifuge tube.
- Addition of Precipitation Solution: Add 300 μ L of acetonitrile containing the internal standard (at a concentration of 100 ng/mL) to each tube.
- Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
- Injection: Inject 5 μ L of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Setup and Analysis

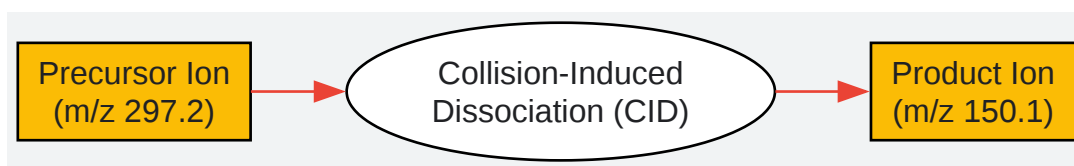
- **System Equilibration:** Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
- **Sequence Setup:** Create a sequence in the instrument control software including blank samples, calibration standards, QC samples, and the unknown plasma samples.
- **MS Method:** Load the mass spectrometry method with the optimized parameters for the specific thiourea compound and internal standard, including the MRM transitions, collision energies, and source parameters.
- **LC Method:** Load the liquid chromatography method with the specified gradient program.
- **Start Analysis:** Begin the analytical run. The total run time per sample is 5 minutes.[\[1\]](#)
- **Data Processing:** After the run is complete, process the data using the appropriate software to integrate the chromatographic peaks and calculate the concentrations of the unknown samples from the calibration curve.

Visualizations



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Caption: Experimental workflow from plasma sample preparation to LC-MS/MS data analysis.



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Caption: Fragmentation pathway of the representative thiourea compound in the mass spectrometer.

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